

# SGI-7079: A Comparative Analysis of Crossreactivity with TAM Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitor **SGI-7079** and its cross-reactivity with the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. The information presented herein is intended to support research and development efforts by providing objective data on the inhibitor's performance and detailed experimental context.

## **Data Presentation: Inhibitor Activity Profile**

**SGI-7079** is a potent, ATP-competitive inhibitor of AXL kinase.[1] While initially identified as an AXL inhibitor, studies have shown that it also exhibits inhibitory activity against the other members of the TAM kinase family, MER and TYRO3.[2][3] Available data on the inhibitory activity of **SGI-7079** against these kinases are summarized below.



Kinase Target	Parameter	Value (nM)	Notes
AXL	IC50	58	The concentration of SGI-7079 required to inhibit 50% of AXL kinase activity in vitro.
Ki	5.7	The inhibition constant, indicating the binding affinity of SGI-7079 to AXL.[2]	
MER	IC50	Data not available	Described as being inhibited "similarly as AXL," but specific quantitative data from a direct comparative assay is not readily available in the reviewed literature.[2]
TYRO3	IC50	Data not available	Described as being inhibited "similarly as AXL," but specific quantitative data from a direct comparative assay is not readily available in the reviewed literature.[2]

Note to Researchers: The lack of publicly available, head-to-head IC50 values for **SGI-7079** against all three TAM kinases under identical experimental conditions makes a precise quantitative comparison challenging. The statement that MER and TYRO3 are inhibited "similarly as AXL" suggests a comparable potency, but researchers should independently verify the inhibitory activity of **SGI-7079** against all three kinases in their specific assay systems.

## **TAM Kinase Signaling Pathway**

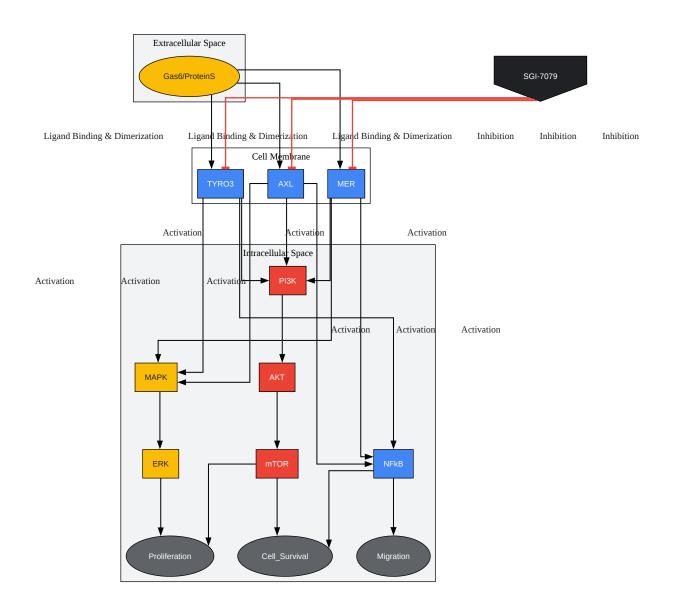






The TAM kinases (TYRO3, AXL, MER) are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, survival, adhesion, and migration.[4] They are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S.[5] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by TAM kinases include the PI3K/AKT, MAPK/ERK, and NF-kB pathways, which are critical in both normal physiology and in the context of cancer.[6]





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Caption: TAM Kinase Signaling and Inhibition by SGI-7079.



### **Experimental Protocols**

To aid in the independent verification and further investigation of **SGI-7079**'s cross-reactivity, a representative protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on established methodologies for determining the IC50 values of kinase inhibitors.[7][8]

### In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the concentration of **SGI-7079** required to inhibit 50% of the kinase activity of TYRO3, AXL, and MER.

#### Materials:

- Recombinant human TYRO3, AXL, and MER kinase domains
- SGI-7079 (stock solution in DMSO)
- Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- [y-32P]ATP
- Non-radiolabeled ("cold") ATP
- · 96-well plates
- Phosphocellulose paper or membrane
- Scintillation counter and scintillation fluid
- Phosphoric acid (for wash steps)

#### Procedure:

Prepare Kinase Reactions:



- In a 96-well plate, prepare serial dilutions of SGI-7079 in kinase assay buffer. Include a DMSO-only control (vehicle).
- Add the recombinant kinase (TYRO3, AXL, or MER) to each well at a predetermined optimal concentration.
- Add the kinase-specific substrate to each well.
- Initiate Kinase Reaction:
  - Prepare an ATP mixture containing a final concentration of both [y-32P]ATP (e.g., 10 μCi per reaction) and non-radiolabeled ATP (e.g., 10 μM). The concentration of non-radiolabeled ATP should be at or near the Km for the specific kinase, if known.
  - Initiate the kinase reaction by adding the ATP mixture to each well.
- Incubation:
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stop Reaction and Capture Substrate:
  - Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unincorporated [y-32P]ATP will not.

#### Washing:

- Wash the filter mat multiple times with phosphoric acid (e.g., 0.75%) to remove any unbound [y-32P]ATP.
- Perform a final wash with acetone and allow the filter mat to dry completely.
- · Quantification:
  - Cut out the individual filter spots and place them in scintillation vials with scintillation fluid.



- Measure the amount of incorporated <sup>32</sup>P using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each SGI-7079 concentration relative to the vehicle (DMSO) control.
  - Plot the percentage of inhibition against the logarithm of the **SGI-7079** concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational overview of the cross-reactivity of **SGI-7079** with TAM kinases. For critical applications, it is imperative that researchers perform their own detailed characterization of this and other inhibitors within their experimental systems.

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